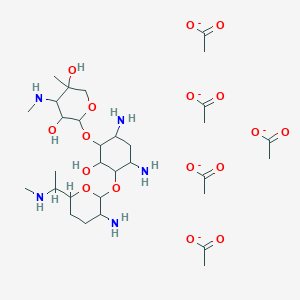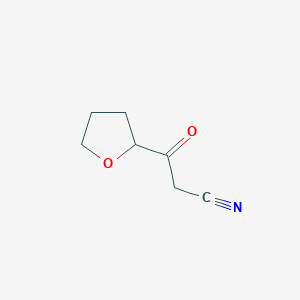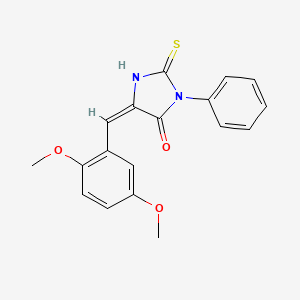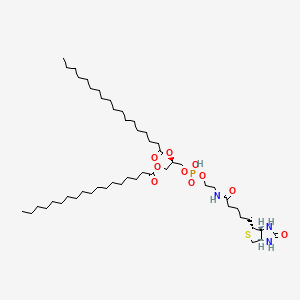
D-arabino-Heptopyranose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-arabino-Heptopyranose is a seven-carbon sugar, also known as a heptose. It is a rare monosaccharide that plays a significant role in various biological processes. Heptoses are less common compared to hexoses and pentoses, making this compound a compound of interest in both scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: D-arabino-Heptopyranose can be synthesized through the shikimate pathway, which is a seven-step metabolic route found in microorganisms, fungi, and plants. The initial step involves the condensation of phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P) to produce 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) and inorganic phosphate . This reaction is catalyzed by the enzyme 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase (DAHPS) .
Industrial Production Methods: Industrial production of this compound often involves the use of genetically engineered microorganisms. For instance, Corynebacterium glutamicum, a bacterium commonly used in amino acid production, can be engineered to enhance the production of DAHP by introducing feedback-resistant variants of DAHPS .
化学反应分析
Types of Reactions: D-arabino-Heptopyranose undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This reaction can be carried out using oxidizing agents such as nitric acid or potassium permanganate.
Reduction: Reduction reactions typically involve reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur under acidic or basic conditions, depending on the desired product.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as its phosphorylated forms and other modified sugars.
科学研究应用
D-arabino-Heptopyranose has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycoconjugates.
Biology: It plays a role in the biosynthesis of aromatic amino acids through the shikimate pathway.
作用机制
The mechanism of action of D-arabino-Heptopyranose involves its role as an intermediate in the shikimate pathway. This pathway is crucial for the biosynthesis of aromatic amino acids such as phenylalanine, tyrosine, and tryptophan . The enzyme DAHPS catalyzes the initial step, leading to the formation of DAHP, which then undergoes a series of reactions to produce chorismate, the precursor for these amino acids .
相似化合物的比较
- D-heptopyranose
- L-heptopyranose
- Heptofuranose
Comparison: D-arabino-Heptopyranose is unique due to its specific configuration and role in the shikimate pathway. While other heptoses like D-heptopyranose and L-heptopyranose also have seven carbon atoms, their biological roles and chemical properties can differ significantly .
属性
分子式 |
C7H14O7 |
|---|---|
分子量 |
210.18 g/mol |
IUPAC 名称 |
(4S,5S)-6-[(1R)-1,2-dihydroxyethyl]oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C7H14O7/c8-1-2(9)6-4(11)3(10)5(12)7(13)14-6/h2-13H,1H2/t2-,3+,4+,5?,6?,7?/m1/s1 |
InChI 键 |
BGWQRWREUZVRGI-PISWBVFHSA-N |
手性 SMILES |
C([C@H](C1[C@H]([C@@H](C(C(O1)O)O)O)O)O)O |
规范 SMILES |
C(C(C1C(C(C(C(O1)O)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![3-((Tetrahydro-2H-pyran-4-yl)oxy)-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B13718088.png)

